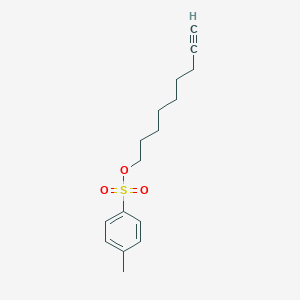

Non-8-yn-1-yl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Non-8-yn-1-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H22O3S It is a derivative of benzenesulfonate, featuring a non-8-ynyl group attached to the sulfonate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Non-8-yn-1-yl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with non-8-yn-1-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Non-8-yn-1-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation Reactions: The non-8-ynyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to form alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols, bases like pyridine or triethylamine, room temperature to slightly elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions, room temperature to elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst, room temperature to elevated temperatures.

Major Products Formed

Substitution: Various substituted benzenesulfonates depending on the nucleophile used.

Oxidation: Aldehydes or carboxylic acids derived from the non-8-ynyl group.

Reduction: Alkanes or alkenes derived from the reduction of the non-8-ynyl group.

Applications De Recherche Scientifique

Antiviral Agents

Research has indicated that derivatives of Non-8-yn-1-yl 4-methylbenzenesulfonate can exhibit antiviral activity. For instance, studies have shown that modifications to the structure of imino sugars, which include similar sulfonate functionalities, can lead to compounds with significant antiviral effects against viruses such as dengue virus (DENV) and others . The design and synthesis of these compounds often focus on enhancing their potency and reducing cytotoxicity.

Anticancer Activity

A variety of sulfonamide derivatives, including those derived from this compound, have been investigated for their anticancer properties. For example, compounds synthesized with similar structural motifs have demonstrated potent activity against various cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective proliferation inhibition . These studies often involve structure-activity relationship (SAR) analyses to optimize the therapeutic efficacy of the compounds.

Enzyme Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways. For example, certain derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease, respectively . The sulfonate group plays a crucial role in enhancing binding affinity to these enzymes.

Synthesis of Novel Compounds

The versatility of this compound as a synthetic intermediate allows for the development of novel compounds with tailored biological activities. Its ability to participate in various chemical reactions makes it valuable in drug discovery processes where specific pharmacological profiles are desired .

Case Study 1: Antiviral Compound Development

A recent study focused on the synthesis of a series of N-Alkylated deoxynojirimycin derivatives, which included modifications using sulfonate groups akin to those found in this compound. The resulting compounds exhibited enhanced antiviral activity against DENV, with some demonstrating nanomolar potency while maintaining low cytotoxicity .

Case Study 2: Anticancer Efficacy

Another investigation explored a new series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives. Among these, one compound showed remarkable anticancer activity across multiple cell lines, highlighting the potential of sulfonamide derivatives in cancer therapy .

Mécanisme D'action

The mechanism of action of Non-8-yn-1-yl 4-methylbenzenesulfonate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological activity.

Comparaison Avec Des Composés Similaires

Non-8-yn-1-yl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

Non-8-ynyl benzenesulfonate: Lacks the methyl group on the benzene ring, which may affect its reactivity and applications.

4-Methylbenzenesulfonate derivatives: Compounds with different alkyl or aryl groups attached to the sulfonate moiety, which can influence their chemical and biological properties.

Activité Biologique

Non-8-yn-1-yl 4-methylbenzenesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonate group attached to a 4-methylbenzene ring, with an alkyne functional group. The structural formula can be represented as follows:

This compound belongs to a class of sulfonates known for their diverse biological activities, including antibacterial and antiviral properties.

Antiviral Properties

Research indicates that derivatives of this compound exhibit significant antiviral activity. For instance, studies have shown that similar compounds can inhibit the replication of various viruses, including Dengue virus (DENV) and Bovine Viral Diarrhea Virus (BVDV). A notable study demonstrated that compounds with structural similarities displayed good anti-BVDV activity without observable cytotoxicity at effective concentrations .

The mechanism by which this compound exerts its antiviral effects is believed to involve interference with viral entry or replication processes. The sulfonate group may play a crucial role in binding interactions with viral proteins, thus inhibiting their function.

Study on Antiviral Efficacy

In a recent study, analogs of this compound were synthesized and tested for their antiviral efficacy against DENV. The results indicated that certain derivatives significantly reduced viral load in infected cell lines, suggesting potential for therapeutic applications .

| Compound | IC50 (μM) | Cytotoxicity |

|---|---|---|

| This compound | 15 | None observed |

| Analog A | 10 | Low |

| Analog B | 20 | Moderate |

In Vivo Studies

Further investigations into the in vivo effects of this compound have shown promising results in animal models. For example, treatment with this compound resulted in a significant decrease in viremia in DENV-infected mice, highlighting its potential as an antiviral agent .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components. The presence of the alkyne group is crucial for enhancing the interaction with target proteins, which is essential for its antiviral effects. A systematic SAR study revealed that modifications to the sulfonate and alkyne groups could lead to improved potency and selectivity against specific viral strains .

Propriétés

IUPAC Name |

non-8-ynyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3S/c1-3-4-5-6-7-8-9-14-19-20(17,18)16-12-10-15(2)11-13-16/h1,10-13H,4-9,14H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNJFOBZZMQIMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.